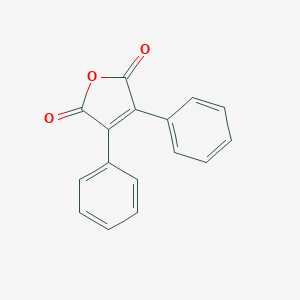

Diphenylmaleic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJCFCNZIUTYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197410 | |

| Record name | Diphenylmaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-48-4 | |

| Record name | Diphenylmaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4808-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylmaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diphenylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylmaleic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GSR26474U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization

The primary route for synthesizing 2,3-diaryl-substituted maleic anhydrides is a modified one-pot Perkin condensation. researchgate.net This method utilizes mixed sodium salts of arylglyoxylic acid and arylacetic acid with acetic anhydride (B1165640) in 1,4-dioxane. researchgate.net This approach has proven effective for a range of 2,3-diaryl-substituted maleic anhydrides, with yields reaching up to 86%. researchgate.net It has been observed that the presence of electron-withdrawing groups, such as nitro or chloro groups, can activate the α-hydrogen of the arylacetic acid, leading to enhanced condensation and higher product yields. researchgate.net

Physical and Chemical Properties of 2,3-Diphenylmaleic Anhydride

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₃ | chemimpex.comvwr.comthermofisher.com |

| Molecular Weight | 250.25 g/mol | chemimpex.comvwr.com |

| Appearance | Yellow to orange crystalline powder | chemimpex.comthermofisher.comfishersci.com |

| Melting Point | 157 - 162 °C | chemimpex.comvwr.comfishersci.comresearchgate.netavantorsciences.com |

| Boiling Point | 236 °C at 15 mmHg | chemimpex.comvwr.comfishersci.com |

| CAS Number | 4808-48-4 | chemimpex.comvwr.comthermofisher.com |

| Synonyms | 3,4-Diphenyl-2,5-furandione | chemimpex.comthermofisher.com |

Spectroscopic Data of 2,3-Diphenylmaleic Anhydride

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectrum | Conforms to the expected structure. | avantorsciences.comthermofisher.comvwr.com |

| ¹³C NMR | The solid-state ¹³C NMR shows a carbonyl absorption at 164.74 ppm. | nasa.govnasa.gov |

| Fluorescence Spectroscopy | Exhibits fluorescence in the blue region of the visible spectrum with large Stokes shifts. | researchgate.net |

Synthetic Methodologies and Mechanistic Aspects of 2,3 Diphenylmaleic Anhydride Transformations

Established Synthetic Routes for the Preparation of 2,3-Diphenylmaleic Anhydride (B1165640)

The preparation of 2,3-diphenylmaleic anhydride and its diaryl analogues has traditionally been achieved through several classical organic synthesis methodologies. These methods have been refined over time to improve yields and accommodate a variety of substrates.

Classical Organic Synthesis Approaches to Diarylmaleic Anhydrides

One of the most established methods for synthesizing diaryl-substituted maleic anhydrides is a modified one-pot Perkin condensation. slideserve.com This reaction involves the condensation of the mixed sodium salts of an arylglyoxylic acid and an arylacetic acid with acetic anhydride, typically in a solvent like 1,4-dioxane. slideserve.com The Perkin reaction, in a more general sense, is a condensation reaction between an aromatic aldehyde and an acid anhydride, which, in the context of diarylmaleic anhydrides, is adapted to use two different aryl-containing precursors. pw.livebyjus.comtestbook.comyoutube.com The reaction is typically catalyzed by the alkali salt of the acid corresponding to the anhydride. pw.livebyjus.comtestbook.com

Another significant classical approach is the Heck-Matsuda arylation of maleic anhydride. thieme-connect.deresearchgate.netacs.orgresearchgate.net This palladium-catalyzed reaction utilizes arenediazonium salts as arylating agents. acs.orgwikipedia.org A key advantage of the Heck-Matsuda reaction is that it can often be performed under milder conditions, sometimes without the need for phosphine (B1218219) ligands and stringent anaerobic conditions that are typical for traditional Heck reactions using aryl halides. wikipedia.org This methodology has proven effective for the synthesis of both symmetrical and unsymmetrical 3,4-diarylmaleic anhydrides from the readily available and inexpensive maleic anhydride. researchgate.netresearchgate.net

Optimization Strategies in 2,3-Diphenylmaleic Anhydride Synthesis

Optimization of synthetic routes is crucial for enhancing the efficiency and practicality of preparing 2,3-diphenylmaleic anhydride. In the context of the Perkin condensation for synthesizing diaryl-substituted maleic anhydrides, it has been observed that the electronic properties of the reactants can significantly influence the reaction yield. Specifically, the presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, on the arylacetic acid can activate the α-hydrogen, thereby enhancing the condensation and leading to an increased yield of the desired diarylmaleic anhydride. slideserve.com

Furthermore, studies on reactions involving 2,3-diphenylmaleic anhydride derivatives have highlighted the use of microwave irradiation to accelerate reaction times and improve yields. For instance, the conversion of 2,3-diphenylmaleimide to its N-alkylated derivatives has been optimized by screening various solvents under microwave conditions, with acetonitrile (B52724) proving to be a superior solvent in certain cases. While this example pertains to a derivatization reaction, it underscores a general strategy that can be applicable to the synthesis of the parent anhydride as well, suggesting that microwave-assisted synthesis could be a viable optimization strategy for the preparation of 2,3-diphenylmaleic anhydride itself.

Novel Approaches and Emerging Synthetic Pathways to 2,3-Diphenylmaleic Anhydride

In addition to classical methods, novel synthetic strategies for accessing 2,3-diphenylmaleic anhydride and related compounds continue to be developed. One such emerging pathway is the palladium-catalyzed oxidative dicarbonylation of terminal alkynes. pressbooks.pub This method allows for the direct synthesis of maleic anhydrides from alkynes and carbon monoxide in the presence of an oxidant. The reaction can be tuned to selectively produce either maleic anhydrides or maleic acids by adjusting the amount of water in the reaction system. youtube.com

Another documented approach for the synthesis of 3,4-diphenylmaleic anhydride involves starting from 2-phenylacetic acid and 2-bromo-1-phenylethanone. While specific details of this particular synthesis were not extensively elaborated in the provided context, it represents an alternative disconnection approach to the target molecule.

Mechanistic Investigations of 2,3-Diphenylmaleic Anhydride Formation Reactions

Understanding the reaction mechanisms is fundamental to controlling and improving the synthesis of 2,3-diphenylmaleic anhydride.

The Perkin condensation mechanism for the formation of α,β-unsaturated acids generally involves the formation of a carbanion from the anhydride by a base. pw.livebyjus.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde to form an intermediate. pw.livebyjus.com Subsequent steps involve proton transfer and elimination of a water molecule to yield the unsaturated product. pw.livebyjus.comunacademy.com In the modified Perkin reaction for diarylmaleic anhydrides, a similar pathway is proposed, where the enolate of one aryl-containing precursor attacks the other.

The Heck-Matsuda reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to have four main steps: oxidative addition of the arenediazonium salt to the palladium(0) complex, migratory insertion (carbopalladation) of the olefin (maleic anhydride in this case) into the aryl-palladium bond, syn β-hydride elimination to form the arylated olefin and a hydrido-palladium complex, and finally, reductive elimination to regenerate the palladium(0) catalyst. wikipedia.org

The palladium-catalyzed oxidative dicarbonylation of alkynes to form maleic diesters (which can be precursors to anhydrides) is thought to proceed via the syn-insertion of the alkyne's triple bond into an alkoxycarbonylpalladium iodide complex. This is followed by the insertion of carbon monoxide and subsequent nucleophilic displacement by an alcohol. pressbooks.pub When water is used as the nucleophile, a similar mechanism is proposed to lead to the formation of maleic anhydrides. youtube.compressbooks.pub

Derivatization Reactions and Functionalization Strategies of 2,3-Diphenylmaleic Anhydride

The reactivity of the anhydride ring in 2,3-diphenylmaleic anhydride allows for a variety of derivatization reactions, primarily through nucleophilic attack at the carbonyl carbons.

Nucleophilic Additions to the Anhydride Carbonyl Moiety

The electrophilic nature of the carbonyl carbons in 2,3-diphenylmaleic anhydride makes them susceptible to attack by a range of nucleophiles. This reactivity is the basis for the synthesis of a variety of derivatives. The general mechanism for these transformations is a nucleophilic acyl substitution. pressbooks.publibretexts.orguomustansiriyah.edu.iqfiveable.me The nucleophile adds to one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq Subsequently, the ring opens by the elimination of a carboxylate as a leaving group, which is then typically protonated in a subsequent step. libretexts.org

Common derivatizations include the reaction with amines and hydrazines. For instance, treatment of 2,3-diaryl-substituted maleic anhydrides with ammonium (B1175870) bicarbonate or anhydrous ammonia (B1221849) leads to the corresponding imides . wikipedia.org Similarly, reaction with methanolic hydrazine (B178648) affords maleic hydrazides . researchgate.netmdpi.comresearchgate.netnih.gov The formation of imides from anhydrides and amines is a well-established condensation reaction that proceeds through the initial formation of an amide-acid intermediate, which then undergoes intramolecular cyclization with the loss of water. wikipedia.org

The reaction of 2,3-diphenylmaleic anhydride with specific amines can lead to functionally important molecules. For example, its reaction with tyramine (B21549) produces a fluorescent maleimide (B117702) derivative that has been used in the construction of chemical sensors. rsc.org Another notable application is the synthesis of rhodamine dyes . This involves the reaction of 2,3-diphenylmaleic anhydride with 3-(N,N-disubstituted amino)phenols, often under acidic catalysis, to generate the characteristic xanthene core of the rhodamine structure. organic-chemistry.org Furthermore, 2,3-diphenylmaleic anhydride is employed as a pre-column derivatization reagent to facilitate the separation of chiral compounds containing amine groups.

Research Findings in Tabular Format

Table 1: Synthesis of Diaryl-substituted Maleic Anhydrides via Modified Perkin Condensation slideserve.com

| Ar¹ | Ar² | Yield (%) |

| C₆H₅ | 3,4-(CH₃O)₂C₆H₃ | 40 |

| C₆H₅ | C₆H₅ | 67 |

| 2,4-Cl₂C₆H₃ | 1-CH₃-3-indolyl | 11 |

Table 2: Heck-Matsuda Arylation of Maleic Anhydride with Arenediazonium Tetrafluoroborates thieme-connect.de

| R in Ar-N₂⁺BF₄⁻ | Ratio of Monoaryl:Diaryl Product | Monoaryl Yield (%) | Diaryl Yield (%) |

| p-CH₃ | 1:1 | 15 | 31 |

| p-OCH₃ | 1:4 | 15 | 60 |

| p-NHCO₂Me | 1:3 | 25 | 75 |

| p-Cl | - | Complex Mixture | Complex Mixture |

| p-NO₂ | - | Complex Mixture | Complex Mixture |

Electrophilic and Radical Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2,3-diphenylmaleic anhydride is generally considered electron-deficient due to the presence of the two electron-withdrawing phenyl groups and the anhydride functionality. This characteristic influences its reactivity towards electrophiles and radicals.

While the electron-poor nature of the double bond makes it less susceptible to typical electrophilic addition reactions, it can participate in certain transformations under specific conditions. For instance, photochemical reactions can induce transformations at the double bond. One notable reaction is the photochemical cyclization of 2,3-diphenylmaleic anhydride to form phenanthrene (B1679779) anhydride. nasa.gov

Radical reactions involving 2,3-diphenylmaleic anhydride are also documented. For example, in the context of certain oxidation reactions, such as the four-electron decarboxylative oxidation of phenylacetic acid using pyridine (B92270) N-oxide, 2,3-diphenylmaleic anhydride can be formed as a byproduct, suggesting the involvement of radical intermediates. dtic.mil

Ring-Opening Reactions of 2,3-Diphenylmaleic Anhydride and Subsequent Transformations

The anhydride ring of 2,3-diphenylmaleic anhydride is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its use in the synthesis of various derivatives.

Common nucleophiles such as amines and alcohols can open the anhydride ring to form the corresponding maleamic acids or ester acids, respectively. For instance, the reaction with primary amines yields 2,3-diphenylmaleamic acids, which can be subsequently cyclized, often through dehydration, to form N-substituted 2,3-diphenylmaleimides. mdpi.com The reaction of 2,3-diphenylmaleic anhydride with tyramine, for example, produces a fluorescent maleimide derivative. mdpi.com

Similarly, reaction with hydrazine or its derivatives leads to the formation of the corresponding maleic hydrazides, such as 4,5-diphenyl-1,2-dihydropyridazine-3,6-dione. researchgate.netresearchgate.net These hydrazides can exist in equilibrium with the corresponding maleimides. researchgate.net

A notable ring-opening reaction involves the use of triphenylphosphine (B44618) (Ph₃P). In the presence of thiols, 2,3-diphenylmaleic anhydride can undergo a Ph₃P-mediated decarboxylative ring-opening, resulting in the formation of two new carbon-sulfur bonds. rsc.org

The general mechanism for nucleophilic acyl substitution on the anhydride involves the attack of the nucleophile on one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by the elimination of the carboxylate as a leaving group, resulting in the ring-opened product. saskoer.ca

| Nucleophile | Reagent(s) | Product Type |

| Amine (e.g., Tyramine) | R-NH₂ | N-substituted 2,3-diphenylmaleimide |

| Hydrazine | H₂N-NH₂ | 2,3-Diphenylmaleic hydrazide |

| Thiol | R-SH, Ph₃P | Sulfide product via C-S bond formation |

Cycloaddition Reactions, Including Diels-Alder Chemistry, with 2,3-Diphenylmaleic Anhydride

Due to its electron-deficient carbon-carbon double bond, 2,3-diphenylmaleic anhydride can act as a dienophile in Diels-Alder reactions. mnstate.eduwikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, proceeding via a concerted [4+2] cycloaddition mechanism between a conjugated diene and a dienophile. wikipedia.org

The reactivity of 2,3-diphenylmaleic anhydride as a dienophile is influenced by its substituents. While the phenyl groups provide steric hindrance, the electron-withdrawing nature of the anhydride functionality activates the double bond for cycloaddition. It can react with various dienes, although the reaction conditions, such as temperature and the use of catalysts, may vary depending on the reactivity of the diene. For example, it can react with dienes like anthracene (B1667546). mnstate.edu The reaction of maleic anhydride derivatives with substituted furandione and a chiral anthracene has been studied using DFT calculations to characterize the reaction mechanism. researchgate.net

Beyond the typical [4+2] Diels-Alder reactions, 2,3-diphenylmaleic anhydride can also participate in other cycloaddition reactions. For instance, [2+2] photocycloaddition reactions are possible. The photosensitized [2+2] cycloaddition of maleic anhydride with alkenes can lead to the formation of substituted cyclobutanes. rsc.org While this specific reaction is documented for maleic anhydride, the principle can be extended to its derivatives like 2,3-diphenylmaleic anhydride under appropriate photochemical conditions. core.ac.uk

| Reaction Type | Reactant Partner | Product |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Anthracene) | Substituted Cyclohexene Adduct |

| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutane |

Polymerization and Copolymerization Behavior of 2,3-Diphenylmaleic Anhydride

2,3-Diphenylmaleic anhydride is a valuable monomer in the synthesis of various polymers. chemimpex.com Its incorporation into polymer chains can significantly influence the properties of the resulting materials, such as enhancing thermal stability and mechanical strength. chemimpex.com While hazardous polymerization of 2,3-diphenylmaleic anhydride itself is not reported to occur under normal conditions, it can be intentionally polymerized or copolymerized with other monomers. thermofisher.comfishersci.com

It is utilized in the production of high-performance polymers, including specialty plastics for the automotive and aerospace industries. chemimpex.com Furthermore, it serves as a component in the formulation of epoxy and polyester (B1180765) resins, which are used in coatings, adhesives, and composite materials, contributing to improved durability and chemical resistance. chemimpex.com

The polymerization can proceed through different mechanisms. For example, it can undergo radical polymerization. In alternating copolymerization, for instance with styrene, the anhydride moiety can be subsequently modified, such as by reaction with dendrons to create functional polymers. researchgate.net

The general structure of the anhydride allows for effective cross-linking, which enhances the thermal stability and durability of the final polymer products. chemimpex.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Diphenylmaleic Anhydride

Infrared Spectroscopic Analysis of Carbonyl Vibrations and Anhydride (B1165640) Linkage in 2,3-Diphenylmaleic Anhydride

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 2,3-Diphenylmaleic anhydride, the IR spectrum is characterized by prominent peaks corresponding to the carbonyl (C=O) groups and the anhydride linkage (C-O-C).

The anhydride functional group gives rise to two distinct carbonyl stretching vibrations due to symmetric and asymmetric stretching modes. For maleic anhydride, a related compound, these peaks are typically observed around 1780–1820 cm⁻¹. zbaqchem.com Additionally, a peak around 3000 cm⁻¹ is attributed to the C-H bond stretching vibration. zbaqchem.com The presence of impurities, such as maleic acid formed by hydrolysis, would introduce a new peak around 1700 cm⁻¹ due to the carboxylic acid functional group. zbaqchem.com

The specific vibrational frequencies for 2,3-Diphenylmaleic anhydride are crucial for its characterization. The analysis of its polymorphs, different crystalline forms of the same compound, also reveals variations in their IR spectra, reflecting the different molecular packing and intermolecular interactions in the solid state. researchgate.net

Table 1: Characteristic IR Absorption Bands for Anhydrides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Anhydride C=O | Asymmetric Stretch | 1800 - 1850 |

| Anhydride C=O | Symmetric Stretch | 1740 - 1790 |

| C-O-C | Stretch | 1000 - 1300 |

This table provides a general range for anhydride vibrational frequencies. Specific values for 2,3-Diphenylmaleic anhydride can be found in dedicated spectroscopic studies.

Nuclear Magnetic Resonance Spectroscopic Characterization of 2,3-Diphenylmaleic Anhydride and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,3-Diphenylmaleic anhydride, the phenyl protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. For a derivative, 3,4-diphenylmaleic anhydride (BPMA), the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.55 (d, J = 6.8 Hz, 4H), 7.47 (t, J = 7.6, 7.2 Hz, 2H), and 7.41 (t, J = 7.6, 7.2 Hz, 4H). rsc.org The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the anhydride ring and the spatial arrangement of the phenyl groups.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbonyl carbons of the anhydride group in 2,3-Diphenylmaleic anhydride are particularly deshielded and appear at a characteristic downfield chemical shift. In the solid state, the carbonyl absorption for 2,3-Diphenylmaleic anhydride (DPMA) is observed at 164.74 ppm. nasa.govnasa.gov For the related 3,4-diphenylmaleic anhydride (BPMA), the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 164.83, 138.18, 131.17, 129.71, 128.95, and 127.19. rsc.org These shifts provide a fingerprint of the carbon skeleton.

Table 2: ¹H and ¹³C NMR Data for 3,4-diphenylmaleic anhydride (BPMA) in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.55 | d, J = 6.8 | Phenyl Protons |

| ¹H | 7.47 | t, J = 7.6, 7.2 | Phenyl Protons |

| ¹H | 7.41 | t, J = 7.6, 7.2 | Phenyl Protons |

| ¹³C | 164.83 | - | Carbonyl Carbon |

| ¹³C | 138.18 | - | Phenyl Carbon |

| ¹³C | 131.17 | - | Phenyl Carbon |

| ¹³C | 129.71 | - | Phenyl Carbon |

| ¹³C | 128.95 | - | Phenyl Carbon |

| ¹³C | 127.19 | - | Phenyl Carbon |

Data sourced from rsc.org.

For more complex derivatives of 2,3-Diphenylmaleic anhydride or in cases of spectral overlap, 2D NMR techniques are employed. wikipedia.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net

The application of these advanced techniques is particularly important in the structural elucidation of complex natural products and synthetic derivatives where simple 1D NMR spectra may be insufficient for a complete structural assignment. ipb.pt

Ultraviolet-Visible Spectroscopic Investigations of Electronic Transitions in 2,3-Diphenylmaleic Anhydride

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of 2,3-Diphenylmaleic anhydride and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions.

Studies on diarylmaleic anhydrides have shown that their absorption and emission spectra are influenced by the solvent polarity. rsc.org For instance, the absorption and emission spectra of 3,4-diphenylmaleic anhydride (BPMA) have been investigated in various solvents to understand the nature of its electronic transitions. rsc.org The position and intensity of these absorption bands provide insights into the conjugation and electronic structure of the molecule.

Mass Spectrometric Elucidation of Molecular Structure and Fragmentation Pathways of 2,3-Diphenylmaleic Anhydride

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Single-Crystal X-ray Diffraction Analysis of 2,3-Diphenylmaleic Anhydride and Related Structures

Determination of Molecular Geometry and Conformation in the Solid State

In the stable α-polymorph, the molecule adopts a specific, twisted conformation. The two phenyl rings are not coplanar with the maleic anhydride ring, nor with each other. This twisting is a steric necessity to relieve the repulsion between the ortho-hydrogens of the phenyl groups and the carbonyl oxygen atoms of the anhydride moiety.

The metastable β-polymorph exhibits a different molecular conformation, primarily characterized by a different set of torsion angles for the phenyl rings. This conformational difference is a key factor in the relative stabilities of the two polymorphs, with the conformation in the β-form being of a higher energy than that in the α-form. researchgate.net One study of a monoclinic form of DPMA, corresponding to the β-phase, reported an average dihedral angle of 57.4° between the two phenyl rings. researchgate.net

Below are tables summarizing the crystallographic data and selected bond parameters for the two polymorphs of 2,3-diphenylmaleic anhydride.

Table 1: Crystallographic Data for the Polymorphs of 2,3-Diphenylmaleic Anhydride

| Parameter | α-DPMA (stable) | β-DPMA (metastable) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | - | 15.2208 |

| b (Å) | - | 5.94826 |

| c (Å) | - | 13.8485 |

| α (°) | 90 | 90 |

| β (°) | 90 | 101.601 |

| γ (°) | 90 | 90 |

| Z | - | 4 |

| Data for β-DPMA from a specific crystal structure determination. nih.gov Corresponding cell parameters for α-DPMA were not available in the searched literature. |

Table 2: Selected Intramolecular Distances and Angles (Representative Data)

| Bond/Angle | Typical Length (Å) / Angle (°) |

| C=C (anhydride ring) | ~1.34 |

| C-C (phenyl to anhydride) | ~1.48 |

| C=O | ~1.20 |

| C-O-C (anhydride ring) | ~125 |

| These are representative values; precise measurements would be found in the detailed crystallographic information files for each polymorph. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of both polymorphs of 2,3-diphenylmaleic anhydride is governed by weaker van der Waals interactions. researchgate.net These interactions, while individually weak, collectively dictate the three-dimensional architecture of the crystal lattice.

The packing in the monoclinic β-phase is influenced by edge-to-face aromatic interactions, a type of van der Waals force involving a C-H bond pointing towards the face of a phenyl ring. iucr.org In one reported structure of a 2,3-diphenylmaleic anhydride, a C-H···π (centroid) distance of 3.187 Å was noted, indicating a significant interaction of this type. nih.govresearchgate.net These interactions, along with other close contacts between hydrogen and oxygen atoms (C-H···O), contribute to the formation of a densely packed structure.

Influence of Phenyl Substituents on Solid-State Structure and Packing

The two phenyl substituents are the most prominent structural feature of 2,3-diphenylmaleic anhydride, and they exert a profound influence on its solid-state properties. The steric bulk of the phenyl groups necessitates a non-planar conformation of the molecule to avoid intramolecular clashes. The precise torsion angles adopted by the phenyl rings are a delicate balance between minimizing these intramolecular repulsions and optimizing intermolecular packing interactions. researchgate.net

The presence of the phenyl groups leads to a competition between different types of intermolecular interactions. While carbonyl-carbonyl interactions are a significant packing feature in many substituted maleic anhydrides, in 2,3-diphenylmaleic anhydride, the packing is also guided by the aforementioned aromatic (edge-to-face) interactions. iucr.org This results in a "packing frustration," where no single interaction type can dominate and dictate the entire crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3 Diphenylmaleic Anhydride Systems

Quantum Chemical Calculations on 2,3-Diphenylmaleic Anhydride (B1165640)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the properties of 2,3-Diphenylmaleic anhydride and related compounds. These calculations provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. DFT studies on substituted maleic anhydrides reveal key details about their geometry and stability. The five-membered anhydride ring, constrained by a C=C double bond, is largely planar. nih.gov The lengths of the carbon-carbon single bonds in the ring are typically around 1.48 Å, while the C=C double bond is about 1.34 Å, indicating that the double bond is not significantly delocalized with the carbonyl groups. nih.gov

Computational modeling suggests that intermolecular forces, specifically strong electrostatic interactions between the carbonyl carbon and oxygen atoms of neighboring molecules, are significant. nih.govresearchgate.net These interactions, occurring at distances well below the sum of the van der Waals radii, influence the crystal packing of substituted maleic anhydrides. nih.govresearchgate.net DFT calculations can also be used to determine properties like the dipole moment; for the related 2,3-dimethylmaleic anhydride, the dipole moment was calculated to be 4.8999 D using the B3LYP/6-311G(d,p) level of theory. researchgate.net Such calculations are crucial for understanding how the molecule will interact with other molecules and with electric fields.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are key to understanding reaction mechanisms, particularly for pericyclic reactions like the Diels-Alder cycloaddition, a characteristic reaction of maleic anhydrides. wikipedia.org

In a typical reaction, the maleic anhydride derivative acts as the electron-deficient component (dienophile) due to its electron-withdrawing anhydride group. wikipedia.org Therefore, its reactivity is governed by its LUMO. FMO analysis helps predict the feasibility and stereoselectivity of reactions. wikipedia.org For diarylmaleic anhydrides, theoretical studies show that the HOMO is generally distributed over the entire molecule, while the LUMO is primarily located on the maleic anhydride moiety and the adjacent double bond. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic properties and color.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. In 2,3-diphenylmaleic anhydride, this orbital is involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The LUMO is crucial for reactions with nucleophiles and in cycloaddition reactions where the anhydride acts as the dienophile. wikipedia.org |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other species. uni-muenchen.de The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface, typically using a color-coded scheme where red indicates negative potential (electron-rich, attractive to positive charges) and blue indicates positive potential (electron-poor, attractive to negative charges). uni-muenchen.deyoutube.com

For maleic anhydride derivatives, the MEP map highlights the electrophilic and nucleophilic sites. nih.goviucr.org The most negative regions (red) are concentrated around the carbonyl oxygen atoms, identifying them as the primary sites for electrophilic attack. researchgate.netiucr.org Conversely, the regions of highest positive potential (blue) are located around the carbonyl carbon atoms, marking them as susceptible to nucleophilic attack. researchgate.netiucr.org This visualization is a powerful guide for predicting intermolecular interactions, such as hydrogen bonding and the initial steps of chemical reactions. researchgate.net

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. Quantum chemical calculations can determine properties like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths. rsc.org

For instance, the solid-state 13C NMR carbonyl absorption of 2,3-diphenylmaleic anhydride (DPMA) has been experimentally determined to be 164.74 ppm. nasa.govnasa.gov Theoretical calculations using DFT can reproduce such values with a high degree of accuracy, helping to assign spectral peaks and confirm molecular structures. Furthermore, time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra. Studies on related diarylmaleic anhydrides have provided calculated absorption data that correlate well with experimental UV-Vis spectra, offering insights into the electronic transitions responsible for their color and photophysical properties. rsc.org

| Parameter | Experimental Value (DPMA) | Theoretical Approach | Significance |

| ¹³C NMR Carbonyl Shift | 164.74 ppm nasa.govnasa.gov | DFT/GIAO | Confirms the electronic environment of the carbonyl carbons. |

| UV-Vis Absorption | Varies with solvent rsc.org | TD-DFT | Predicts electronic transitions (e.g., n→π, π→π) and explains photophysical behavior. rsc.org |

Molecular Dynamics Simulations of 2,3-Diphenylmaleic Anhydride in Solution and Complex Systems

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. This approach provides a window into the dynamic behavior and conformational flexibility of molecules in different environments.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. 2,3-Diphenylmaleic anhydride exhibits polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular packing and, potentially, different molecular conformations. researchgate.netuni-halle.de At least two polymorphs, a stable orthorhombic α-phase and a metastable monoclinic β-phase, have been identified. researchgate.net

The existence of these polymorphs is linked to differences in the conformational energies of the molecules in the crystal lattice. researchgate.net The orientation of the two phenyl rings relative to the maleic anhydride core is a key conformational variable. These rings can twist out of the plane of the anhydride ring due to steric hindrance. Computational modeling using force fields, such as Dreiding, can be used to perform lattice energy calculations. researchgate.net These calculations help to rationalize why one polymorph is more stable than another by comparing their lattice energies and the conformational energies of the constituent molecules. researchgate.net Such studies are crucial for understanding the relationship between molecular conformation, crystal packing, and the material's physical properties.

Solvation Effects on Molecular Behavior and Reactivity

The surrounding solvent medium can significantly influence the behavior and reactivity of a solute molecule. Computational models are crucial for understanding these interactions. In the context of 2,3-diphenylmaleic anhydride and related systems, solvation effects have been studied using various models.

For instance, in computational studies of square-shaped cyclophanes where 2,3-diphenylmaleic anhydride was used as a model compound, the Solvation Model based on Density (SMD) was employed to simulate the effects of a dimethylformamide (DMF) solvent environment on computed redox potentials. chemrxiv.orgnih.gov The choice of solvent is critical in both experimental and theoretical work; tetrahydrofuran (B95107) (THF) has been used as the reaction solvent for the synthesis of the corresponding n-butylimide from 2,3-diphenylmaleic anhydride. chemrxiv.orgnih.gov

The influence of the solvent on the photophysical properties of diarylmaleic anhydrides, including 2,3-diphenylmaleic anhydride (BPMA), has also been investigated. The absorption and emission spectra of BPMA are affected by the solvent environment, with studies conducted in a range of solvents with varying polarities. rsc.org

Table 1: Solvents Used in Experimental and Computational Studies of 2,3-Diphenylmaleic Anhydride and its Derivatives

| Solvent | Type of Study | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Computational (SMD model), Experimental | chemrxiv.org, nih.gov, rsc.org |

| Tetrahydrofuran (THF) | Experimental, Spectroscopic | chemrxiv.org, nih.gov, rsc.org |

| Dichloromethane (DCM) | Spectroscopic | rsc.org |

| Toluene | Spectroscopic | rsc.org |

| Hexane | Spectroscopic | rsc.org |

These studies show that both polar and non-polar solvents can alter the electronic properties of the molecule, which is reflected in their spectral shifts. rsc.org

Energetic and Mechanistic Computational Studies of 2,3-Diphenylmaleic Anhydride Reactions

Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

One of the key reactions of 2,3-diphenylmaleic anhydride that has been subject to computational study is its photocyclization. mdpi.com This reaction involves the light-induced formation of a new bond to produce a phenanthrene (B1679779) anhydride structure. mdpi.comnasa.govnasa.gov Molecular modeling studies using semi-empirical methods like MNDO-PM3 have been used to predict the relative stabilities of the isomers involved in these transformations. nasa.govnasa.gov

Understanding the reaction mechanism involves identifying the transition states that connect reactants, intermediates, and products. The photocyclization of stilbene-like molecules, including 2,3-diphenylmaleic anhydride, proceeds through an excited state. mdpi.com After photoexcitation to the S1 state, the molecule can reach a twisted intermediate state, which is near a conical intersection. mdpi.com From this point, it can either revert to the ground state or proceed through an electrocyclization to form a dihydrophenanthrene-type intermediate. mdpi.com This intermediate is often unstable and can be trapped by an oxidizing agent to yield the final aromatic phenanthrene anhydride product. mdpi.com

In a broader context, computational methods like the growing string method (GSM) are developed to reliably find transition states and reaction paths, particularly for complex systems such as reactions on surfaces, though specific applications of this method to 2,3-diphenylmaleic anhydride are not detailed in the reviewed literature. umich.edu

Table 2: Calculated Energy Barriers for Related Reactions

| Reaction | System | Calculated Energy Barrier | Method/Context | Reference |

|---|---|---|---|---|

| Excited State Isomerization | Stilbene | ~3 kcal/mol | Computational | mdpi.com |

The stereochemical outcome of a reaction is a crucial aspect of chemical synthesis. Computational chemistry can be a predictive tool for understanding and rationalizing stereoselectivity by comparing the energies of different diastereomeric transition states. However, based on the reviewed literature, there is a lack of specific computational studies focused on the stereoselectivity of reactions involving 2,3-diphenylmaleic anhydride. While the principles of transition state theory and energetic calculations are applicable, dedicated computational assessments in this specific area have not been prominently reported.

Applications and Functionalization Strategies of 2,3 Diphenylmaleic Anhydride in Advanced Materials and Organic Synthesis

Contributions of 2,3-Diphenylmaleic Anhydride (B1165640) to Polymer Chemistry

Based on the foundational principles of polymer chemistry and the known effects of similar structures, the incorporation of 2,3-diphenylmaleic anhydride into a polymer matrix can be inferred to impart specific properties. The bulky and rigid phenyl groups are expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer by restricting segmental chain motion. researchgate.net

2,3-Diphenylmaleic anhydride can serve as a monomer in the synthesis of high-performance polymers like polyimides. Aromatic polyimides, known for their exceptional thermal stability, are typically synthesized in a two-step process involving the reaction of an aryl dianhydride with an aryl diamine to form a soluble polyamic acid precursor, which is then cyclized. nasa.govnih.gov The introduction of the diphenyl-substituted maleic anhydride moiety into the polymer backbone would contribute to the rigidity and thermal resistance of the final material.

The grafting of maleic anhydride onto polymer backbones is a well-established method for improving the thermal stability and mechanical properties of polymer blends. researchgate.netplaschina.com.cn For instance, the addition of polypropylene-graft-maleic anhydride (PP-g-MA) to polypropylene/polycarbonate (PP/PC) blends has been shown to significantly improve their thermal degradation temperature. researchgate.net The anhydride functionality promotes better phase adhesion between the immiscible polymer components. coacechemical.com By analogy, polymers functionalized with 2,3-diphenylmaleic anhydride would be expected to exhibit enhanced thermal stability due to the inherent high decomposition temperature associated with the aromatic phenyl groups. The rigid structure of the diphenylmaleic unit would also contribute to an increase in the material's modulus and strength. mdpi.commdpi.com

Anhydrides are widely used as curing or cross-linking agents for epoxy resins and other polymers. researchgate.net The anhydride ring can react with hydroxyl groups to initiate a polymerization cascade, leading to the formation of a durable three-dimensional network. researchgate.net A cross-linking agent is a monomer with two or more polymerizable groups that can form bridges between polymer chains, enhancing properties such as crack and solvent resistance. mdpi.com Patent literature identifies dicarboxylic acid anhydrides, including diphenylmaleic anhydride, as suitable monomers for producing cross-linked interpolymers when reacted with other monomers like vinyl alkyl ethers in the presence of a cross-linking agent. google.com The resulting network polymers can be designed to absorb large quantities of water, forming hydrogels. google.com

Copolymerization is a key strategy for creating materials with tailored properties that combine the characteristics of different monomers. mdpi.com Maleic anhydride is known to copolymerize with a variety of monomers, such as styrene and methyl methacrylate, often forming copolymers with a regular, alternating structure. lew.rocmu.edu By selecting different comonomers and adjusting their ratios, the properties of the resulting copolymer can be finely tuned. For example, in copolymers of maleic anhydride with acrylates, the glass transition temperature can be modified based on the structure of the acrylate monomer. ajchem-a.com Copolymerizing 2,3-diphenylmaleic anhydride with other vinyl monomers would similarly allow for the development of new polymeric materials where the bulky phenyl groups could be used to precisely control properties like thermal resistance, solubility, and mechanical strength. mdpi.com

Utilization of 2,3-Diphenylmaleic Anhydride as a Versatile Building Block in Complex Organic Synthesis

2,3-Diphenylmaleic anhydride is a valuable reagent in organic synthesis, prized for its ability to participate in reactions that build complex molecular frameworks. Its utility stems from the reactive carbon-carbon double bond, which is activated by the adjacent electron-withdrawing carbonyl groups of the anhydride ring.

A primary application of 2,3-diphenylmaleic anhydride in constructing complex molecules is its role as a dienophile in the Diels-Alder reaction. wikipedia.org This Nobel Prize-winning reaction is a cornerstone of synthetic chemistry, enabling the formation of six-membered rings through a concerted cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmnstate.edu Maleic anhydride and its derivatives are classic examples of highly effective dienophiles. organicreactions.org

The reaction proceeds by adding the diene across the double bond of the anhydride to form a cyclohexene derivative. When 2,3-diphenylmaleic anhydride is used, the resulting cyclic adduct is decorated with two phenyl groups, leading to sterically complex and rigid three-dimensional structures. This makes the Diels-Alder reaction with 2,3-diphenylmaleic anhydride a powerful tool for synthesizing intricate polycyclic systems with high stereochemical control. wikipedia.orgmnstate.edu

Precursor for Active Pharmaceutical and Agrochemical Intermediates

While direct synthesis of commercial active pharmaceutical ingredients (APIs) or agrochemicals from 2,3-diphenylmaleic anhydride is not extensively documented in publicly available research, the broader class of maleic anhydride derivatives serves as crucial intermediates in the synthesis of various bioactive molecules. For instance, 2,3-dimethylmaleic anhydride, a closely related compound, is utilized as a raw material in the production of pesticides and pharmaceuticals guidechem.com. The maleic anhydride scaffold is a versatile building block, and its derivatives are important intermediates for unsaturated organic anhydrides used in pesticide production guidechem.com.

The reactivity of the anhydride group allows for the introduction of diverse functionalities, making it a valuable precursor. The core structure can be modified to create a wide array of derivatives with potential biological activity. Research on analogous compounds, such as 2,3-dimethylmaleic anhydride which has been isolated from Colocasia esculenta, has shown it to be a potent biofumigant against insect pests of stored grains, highlighting the potential of substituted maleic anhydrides in agrochemical applications nih.gov. The applications of these related compounds suggest that 2,3-diphenylmaleic anhydride holds similar potential as a foundational molecule for the development of complex intermediates in the pharmaceutical and agrochemical sectors.

Development of Advanced Functional Materials Incorporating 2,3-Diphenylmaleic Anhydride Derivatives

The unique chemical structure of 2,3-diphenylmaleic anhydride, featuring a reactive anhydride group flanked by two phenyl rings, makes it an attractive component for the development of advanced functional materials. Its derivatives are explored in fields ranging from liquid crystals to stimuli-responsive systems and chemical sensors.

The incorporation of rigid, planar structures is a key design principle in the synthesis of liquid crystalline materials. While research specifically detailing the use of 2,3-diphenylmaleic anhydride in liquid crystal synthesis is not prominent, studies on other maleic anhydride derivatives demonstrate the utility of this chemical class. For example, a novel series of liquid crystalline compounds, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates, has been synthesized from maleic anhydride nih.gov. These materials were found to exhibit enantiotropic nematic (N) mesophases nih.gov.

The study revealed that the introduction of the heterocyclic maleic anhydride moiety into the molecular structure significantly influences the stability and range of the nematic phase nih.gov. The thermal properties of these materials are dependent on the length of the terminal flexible alkoxy chains. This research underscores the potential of the maleic anhydride core to act as a central building block in the architecture of thermotropic liquid crystals. The phenyl groups in 2,3-diphenylmaleic anhydride could further enhance the molecular rigidity and intermolecular π-π stacking interactions, which are crucial for the formation of liquid crystalline phases.

Table 1: Mesomorphic Properties of Maleic Anhydride-Derived Liquid Crystals (Mn) Data extracted from a study on 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates, not 2,3-diphenylmaleic anhydride derivatives.

| Compound | Terminal Chain Length (n) | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Nematic Range (°C) |

| M6 | 6 | 107.5 | 153.9 | 46.4 |

| M8 | 8 | 117.2 | 144.6 | 27.4 |

| M10 | 10 | 112.7 | 132.9 | 20.2 |

Maleic anhydride derivatives are widely investigated as pH-sensitive linkers in drug delivery systems. The fundamental principle lies in the reaction of the anhydride with an amine-containing drug to form a maleamic acid, creating an amide bond. This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in tumor microenvironments or within endosomes (pH 5.0-6.5). This cleavage releases the conjugated drug at the target site.

While 2,3-dimethylmaleic anhydride is more commonly cited in the literature for this application, the underlying chemistry is applicable to 2,3-diphenylmaleic anhydride. The rate of hydrolysis can be tuned by the substituents on the maleic anhydride ring. The electron-withdrawing or -donating nature of the phenyl groups in 2,3-diphenylmaleic anhydride would be expected to influence the stability of the amide linkage and thus the pH at which the conjugate cleaves. This tunability is a critical aspect in the design of smart drug delivery systems that can respond to specific biological cues.

Fluorescence-based chemical sensors are highly sought after due to their potential for high sensitivity and ease of operation instras.com. 2,3-Diphenylmaleic anhydride is an inherently fluorescent molecule, a property that has been recognized for over a century researchgate.net. This fluorescence makes it a valuable candidate for the design of chemical probes and sensors.

The compound and its derivatives can be used as pre-column derivatization reagents in chromatography to facilitate the separation and detection of chiral compounds containing amine groups . The reaction of 2,3-diphenylmaleic anhydride with a primary or secondary amine yields a fluorescent derivative that can be easily detected . This application is particularly useful for the analysis of amino acids and amino alcohols .

The design of a sensor often involves a fluorophore (the signaling unit) and a receptor (the recognition unit). The inherent fluorescence of the 2,3-diphenylmaleic anhydride core can be modulated by its interaction with specific analytes. Upon binding to a target molecule, changes in the electronic structure of the anhydride derivative can lead to a detectable change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This principle allows for the development of "turn-on" or "turn-off" fluorescent probes for various chemical species.

Table 2: Properties of 2,3-Diphenylmaleic Anhydride Relevant to Sensor Design

| Property | Value/Description | Reference |

| Molecular Formula | C₁₆H₁₀O₃ | thermofisher.com |

| Molar Mass | 250.25 g/mol | chemdad.com |

| Appearance | Yellow to dark yellow crystalline powder | chemdad.com |

| Melting Point | 159-162 °C | chemdad.com |

| Fluorescence | Exhibits fluorescence, making it suitable for sensing applications. | researchgate.net |

| Application | Used as a fluorescent derivatization reagent for chiral amines. |

Catalytic and Mechanistic Applications of 2,3-Diphenylmaleic Anhydride

The electronic properties and structural rigidity of 2,3-diphenylmaleic anhydride and its derivatives can be harnessed to influence chemical reactions, either by acting as a catalyst or by participating in reaction mechanisms in a way that enhances rates and controls outcomes.

The anhydride functional group itself can play a crucial role in accelerating certain chemical reactions. A remarkable example is the hexadehydro-Diels–Alder (HDDA) reaction, a cycloisomerization that generates benzyne derivatives. Research has shown that when the reacting components (a diyne and a diynophile) are connected by an anhydride linker, the rate of cyclization is accelerated by a factor of more than 10⁷ compared to a standard ether linker rsc.org. This dramatic rate enhancement allows the reaction to proceed within minutes at room temperature, whereas it would typically require high temperatures for many hours rsc.org. This effect is attributed to the conformational constraints imposed by the anhydride tether, which pre-organizes the substrate for the reaction.

In the context of 2,3-diphenylmaleic anhydride, the phenyl substituents can influence reaction selectivity. In reactions like the Diels-Alder cycloaddition, solvents and substituents on the dienophile (the maleic anhydride derivative) can significantly impact the selectivity for different isomeric products mdpi.com. The steric bulk and electronic nature of the phenyl groups in 2,3-diphenylmaleic anhydride would be expected to direct the approach of a diene, favoring the formation of one stereoisomer over another. Furthermore, computational studies on the intermolecular interactions of 2,3-diphenylmaleic anhydride in its crystal structure reveal that its packing is guided by both carbonyl-carbonyl interactions and edge-face aromatic interactions nih.govresearchgate.net. These same non-covalent interactions can play a role in the transition state of a reaction, influencing both its rate and selectivity.

Design of Novel Catalytic Systems Utilizing Anhydride Moieties

The direct utilization of the anhydride moiety within 2,3-diphenylmaleic anhydride as a central component in the design of novel catalytic systems is a highly specialized and emergent area of research. While cyclic anhydrides are well-established as versatile substrates and synthons in organic chemistry, their incorporation as a functional ligand or a catalytically active site within a larger catalyst architecture is less common. Current research primarily focuses on the reactions of the anhydride itself, rather than its role as a catalytic mediator.

The inherent reactivity of the anhydride group, characterized by its electrophilic carbonyl carbons, makes it susceptible to nucleophilic attack. This property is fundamental to its application in acylation and ring-opening reactions. However, this reactivity also presents a challenge for its stable integration into a catalytic system where it must withstand the reaction conditions without being consumed.

Despite these challenges, theoretical and exploratory studies are investigating the potential for anhydride moieties to participate in catalysis in several ways:

As a Lewis Basic Site: The carbonyl oxygens of the anhydride possess lone pairs of electrons and could potentially coordinate to a metal center or activate a substrate through Lewis base interactions. Modification of the phenyl substituents on 2,3-diphenylmaleic anhydride could electronically tune the basicity of these oxygen atoms to optimize interactions with a target substrate.

As a Precursor to a Bidentate Ligand: The anhydride ring can be opened by a bifunctional nucleophile to create a dicarboxylate species. This in-situ ligand generation can be a strategy to form catalytically active metal complexes. The stereochemistry of the resulting dicarboxylate, influenced by the phenyl groups, could be exploited in asymmetric catalysis.

In Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis basic carbonyl oxygens with a sterically hindered Lewis acid could form a frustrated Lewis pair. Such systems are known to activate small molecules like H₂, CO₂, and olefins, opening avenues for novel catalytic transformations. The bulky phenyl groups of 2,3-diphenylmaleic anhydride could provide the necessary steric hindrance to prevent dative bond formation and promote FLP activity.

As an Organocatalyst for Specific Reactions: While less explored for 2,3-diphenylmaleic anhydride itself, related maleic anhydride derivatives have been investigated as organocatalysts. For instance, they can act as catalysts in N-oxidation reactions using hydrogen peroxide. The catalytic cycle in these cases involves the formation of a peracid intermediate from the anhydride. The electronic properties of the substituents on the maleic anhydride ring are crucial for the efficiency of the catalytic cycle.

Research in this area is still in its early stages, and detailed findings on catalytic systems explicitly incorporating 2,3-diphenylmaleic anhydride are limited. The development of such catalysts will depend on overcoming the challenge of the anhydride's inherent reactivity and designing systems where this reactivity is productively channeled into a catalytic cycle.

Table of Catalytic Strategies Utilizing Anhydride Moieties

| Catalytic Strategy | Potential Role of Anhydride Moiety | Key Design Considerations | Representative Reaction Type (Hypothetical) |

| Lewis Base Catalysis | Coordination to and activation of electrophilic substrates. | Tuning of electron density on carbonyl oxygens via substituents. | Acylation reactions, Aldol-type additions. |

| Ligand Precursor | In-situ formation of dicarboxylate ligands for metal complexes. | Control of ligand geometry and electronic properties. | Asymmetric hydrogenation, Cross-coupling reactions. |

| Frustrated Lewis Pair | Activation of small molecules in conjunction with a Lewis acid. | Steric bulk to prevent quenching of Lewis acidity/basicity. | Hydrogenation of unreactive substrates, CO₂ reduction. |

| Organocatalysis | Formation of a reactive intermediate that acts as the primary catalyst. | Stability of the anhydride under oxidative or reductive conditions. | Epoxidation, Baeyer-Villiger oxidation. |

Structure Reactivity Relationships and Intermolecular Interactions of 2,3 Diphenylmaleic Anhydride

Influence of Phenyl Substituents on the Reactivity and Selectivity of the Anhydride (B1165640) Moiety

The reactivity of the anhydride moiety in 2,3-diphenylmaleic anhydride is significantly modulated by the electronic and steric properties of the two phenyl substituents. These groups influence the electrophilicity of the carbonyl carbons and control the stereochemical outcome of reactions.

Research into the regioselectivity of metal hydride reductions of substituted maleic anhydrides indicates that electronic effects are the principal factors controlling the reaction, with steric congestion playing only a marginal role. cdnsciencepub.com The phenyl group, which can adopt a position perpendicular to the anhydride ring plane, is considered sterically significant. cdnsciencepub.com However, its electronic influence—a combination of inductive withdrawal and potential resonance donation—appears to be more dominant in directing nucleophilic attack. cdnsciencepub.com For instance, studies on the acylation reactions of succinic anhydrides with methyl and phenyl substituents show that the low regioselectivity observed can be attributed to the minor electronic effects of these groups on the electrophilic reaction center. nuph.edu.ua

The steric hindrance imparted by the bulky phenyl groups can be substantial. In polymerization reactions, the steric hindrance of the phenyl group on phenyl maleic anhydride can make it difficult for the molecule to extend in three-dimensional space, leading to a low degree of polymerization. tandfonline.com This steric bulk can also influence the pathway of cycloaddition reactions. While maleic anhydride often prefers an endo transition state in Diels-Alder reactions due to favorable secondary orbital interactions, the presence of bulky substituents like phenyl groups can favor an exo addition to minimize steric repulsion. cdnsciencepub.com

Table 1: Summary of Phenyl Substituent Effects on Reactivity

| Effect Type | Description | Impact on Reactivity |

| Electronic | The phenyl group is inductively electron-withdrawing, which increases the partial positive charge (electrophilicity) on the carbonyl carbons. | Generally increases the intrinsic reactivity of the anhydride towards nucleophilic attack. cdnsciencepub.comstudymind.co.uk |

| Steric | The bulky phenyl groups can physically block the approach of a nucleophile to the carbonyl carbons, a phenomenon known as steric hindrance. cdnsciencepub.comtandfonline.com | Can decrease the reaction rate, especially with bulky reagents, and influence the regioselectivity and stereoselectivity of the reaction. cdnsciencepub.comcdnsciencepub.com |

Conformational Analysis and Ring Strain within the 2,3-Diphenylmaleic Anhydride System

The conformation of 2,3-diphenylmaleic anhydride is characterized by a relatively planar five-membered ring and significantly twisted phenyl substituents. The central furan-2,5-dione ring is locked in a planar conformation by the C=C double bond, a feature common to maleic anhydride derivatives. nih.gov

The most significant conformational feature is the orientation of the two phenyl rings relative to the central anhydride ring. To minimize steric repulsion between the ortho-hydrogens of the phenyl groups and the carbonyl oxygen atoms, the phenyl rings are forced to twist out of the plane of the anhydride ring. niscpr.res.in X-ray crystallography studies of a stable orthorhombic polymorph of 2,3-diphenylmaleic anhydride (DPMA) revealed that the average dihedral angle between the two phenyl rings within each molecule is 57.4 degrees. researchgate.net This twisted conformation is a direct consequence of relieving the significant steric strain that would exist in a planar arrangement.

Table 2: Crystallographic and Conformational Data for α-2,3-Diphenylmaleic Anhydride

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. researchgate.net |

| Space Group | Pbca | Specifies the crystal's internal symmetry elements. researchgate.net |

| Dihedral Angle (Phenyl-Phenyl) | 57.4° | Quantifies the degree of twisting of the phenyl rings relative to each other, indicating significant non-planarity to avoid steric hindrance. researchgate.net |

| Molecular Conformation | Planar anhydride ring, twisted phenyl groups | This conformation represents the lowest energy state, balancing the planarity of the ring with the steric demands of the substituents. nih.govresearchgate.net |

Analysis of Electrostatic and Van der Waals Interactions in 2,3-Diphenylmaleic Anhydride Aggregates and Solutions

In the solid state, the aggregation and packing of 2,3-diphenylmaleic anhydride molecules are governed by a combination of van der Waals forces and strong, directional electrostatic interactions. researchgate.netresearchgate.net The dominant intermolecular forces in the crystal polymorphs of DPMA are van der Waals interactions. researchgate.net

A key feature in the crystal structures of many 2,3-disubstituted maleic anhydrides is the presence of close contacts between the carbonyl carbon and oxygen atoms of neighboring molecules, which are significantly shorter than the sum of their van der Waals radii. nih.govresearchgate.net These are strong electrostatic interactions between the electron-deficient carbonyl carbon (δ+) of one molecule and the electron-rich carbonyl oxygen (δ−) of another. nih.govresearchgate.net

However, the case of 2,3-diphenylmaleic anhydride is unique. Its crystal packing is also guided by edge-face aromatic interactions between the phenyl rings of adjacent molecules. nih.goviucr.org These aromatic interactions (a type of van der Waals force) compete with the typical anti-parallel carbonyl–carbonyl electrostatic interactions. This "packing frustration" between two competing, strong interactions causes 2,3-diphenylmaleic anhydride to disrupt trends in intermolecular distances that are otherwise observed in series of substituted maleic anhydrides. nih.goviucr.org The interplay between these forces dictates the final crystal structure and contributes to the existence of polymorphism in this compound. researchgate.net

Table 3: Intermolecular Interactions in Solid 2,3-Diphenylmaleic Anhydride

| Interaction Type | Description | Role in Crystal Packing |

| Van der Waals Forces | Weak, non-specific attractions and repulsions between molecules. Includes London dispersion forces. | The dominant overall cohesive forces holding the crystal lattice together. researchgate.net |

| Electrostatic Interactions (Carbonyl-Carbonyl) | Strong, directional attraction between the partially positive carbonyl carbon (δ+) and the partially negative carbonyl oxygen (δ−) of adjacent molecules. nih.govresearchgate.net | A significant and highly directional force that strongly influences packing motifs in maleic anhydrides. nih.gov |

| Aromatic Interactions (Edge-to-Face) | A specific type of van der Waals interaction involving the phenyl rings of neighboring molecules. | Competes with the carbonyl-carbonyl interactions, leading to a complex and "frustrated" packing arrangement unique to DPMA. nih.goviucr.org |

Hydrogen Bonding Interactions Involving the Carbonyl Groups of 2,3-Diphenylmaleic Anhydride

2,3-Diphenylmaleic anhydride itself cannot act as a hydrogen bond donor, as it lacks hydrogen atoms attached to electronegative atoms. However, its two carbonyl oxygen atoms are effective hydrogen bond acceptors. This capability allows DPMA to participate in hydrogen bonding when placed in a suitable environment, such as in protic solvents or co-crystallized with hydrogen-bond-donating species.

The potent hydrogen bond accepting capability of the carbonyl groups is clearly demonstrated in the crystal structure of the analogous compound, 2,3-diphenyl maleic imide (DPMI). In both polymorphs of DPMI, molecules form centrosymmetric dimers through classic N—H⋯O hydrogen bonds, where the imide N-H group is the donor and a carbonyl oxygen is the acceptor. researchgate.net This highlights the inherent ability of the carbonyl oxygen in this molecular framework to engage in significant hydrogen bonding. The formation of rotaxanes, where 2,3-diphenylmaleic anhydride acts as a bulky "stopper" group, can also be stabilized by hydrogen bonding between the components. ekb.eg

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

The study of 2,3-diphenylmaleic anhydride (B1165640) has yielded significant contributions across several domains of chemistry. A primary finding is its role as a versatile building block in organic synthesis. chemimpex.com Its reactivity allows for the construction of complex molecular architectures, including its use as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com

In polymer science, 2,3-diphenylmaleic anhydride is a key ingredient for producing high-performance polymers, where it enhances thermal stability and mechanical properties. chemimpex.com Its ability to act as a reactive intermediate and facilitate cross-linking has made it valuable in the formulation of durable coatings, adhesives, and composite materials. chemimpex.comkoreascience.kr

A notable area of research has been the investigation of its solid-state properties, particularly its polymorphism. It is known to exist in at least two polymorphic forms, a stable orthorhombic α-phase and a metastable monoclinic β-phase, each with different melting points and densities. researchgate.net The study of these polymorphs provides a platform for understanding structure-property relationships in molecular crystals. researchgate.net Furthermore, the fluorescence of 2,3-diphenylmaleic anhydride has been a subject of historical and ongoing interest, with research exploring the spectroscopic properties of its different crystalline forms. researchgate.net

Recent research has expanded its utility into the realm of functional materials. It has been used as a structural basis for designing mechanochromic luminescence (MCL) materials, which change their luminescent properties in response to mechanical stimuli. rsc.org By integrating different functional groups onto the 2,3-diphenylmaleic anhydride framework, researchers have been able to create novel fluorophores with tunable emission properties. rsc.org Additionally, its derivatives have been employed in the synthesis of fluorescent dendrons and other complex macromolecular structures. nih.gov

Unresolved Challenges and Promising Open Questions in 2,3-Diphenylmaleic Anhydride Chemistry

Despite the progress made, several challenges and open questions remain in the chemistry of 2,3-diphenylmaleic anhydride. One of the ongoing challenges lies in achieving high-yield, environmentally benign syntheses for the compound and its derivatives. While methods like the Perkin condensation have been employed, developing more atom-economical and sustainable synthetic routes is an area of active interest. rsc.org

The full potential of its various polymorphic forms is yet to be harnessed. A deeper understanding of the factors controlling the crystallization of specific polymorphs and the ability to selectively produce a desired form on a large scale remains a significant challenge. researchgate.net The relationship between the crystal packing of its polymorphs and their distinct photophysical properties, such as fluorescence, is not yet fully elucidated and presents a promising area for investigation. researchgate.net

While its utility in creating functional materials is recognized, the rational design of materials with precisely tailored properties based on 2,3-diphenylmaleic anhydride is still in its early stages. For instance, predicting and controlling the mechanochromic behavior of its derivatives requires a more profound understanding of the structure-property relationships at the molecular level. rsc.org The influence of subtle structural modifications on the bulk material properties is a complex issue that warrants further study.

Prospective Research Avenues for Advanced Investigations of 2,3-Diphenylmaleic Anhydride

Future research should focus on developing greener and more efficient synthetic methodologies for 2,3-diphenylmaleic anhydride. This includes the exploration of catalytic methods that minimize waste and avoid harsh reaction conditions. researchgate.net For example, the use of renewable starting materials and energy-efficient reaction processes, such as microwave-assisted synthesis, could provide more sustainable routes. rsc.org Investigating one-pot syntheses and flow chemistry approaches could also lead to more scalable and cost-effective production.

There is considerable scope for the rational design of advanced functional materials based on 2,3-diphenylmaleic anhydride. By leveraging its rigid structure and reactive anhydride group, new polymers with superior thermal and mechanical properties for demanding applications in aerospace and electronics can be developed. chemimpex.com Furthermore, the design and synthesis of novel photoresponsive and chemoresponsive materials based on this scaffold are promising avenues. This could lead to the development of new sensors, smart coatings, and drug delivery systems. rsc.orgnih.gov The exploration of its derivatives in the formation of porous organic frameworks and other supramolecular assemblies is another exciting direction. chemrxiv.org